methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- Position 1: An ethyl substituent.
- Position 6: A cyclopropyl group.
- Position 4: A methyl ester moiety.
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-16-12-10(7-14-16)9(13(17)18-2)6-11(15-12)8-4-5-8/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQSQIQPHBCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[3,4-b]Pyridine Core
The core structure is synthesized via a modified Japp–Klingemann reaction, adapted from protocols for analogous pyrazolo[4,3-b]pyridines.
Procedure :
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Starting material : 2-Chloro-3-nitropyridine derivatives are treated with ethyl hydrazinecarboxylate in dimethylformamide (DMF) at 80°C for 12 hours.
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Cyclization : The intermediate hydrazone undergoes intramolecular SNAr displacement of the nitro group, facilitated by sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
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Cyclopropane introduction : A Suzuki-Miyaura coupling installs the cyclopropyl moiety using cyclopropylboronic acid and Pd(PPh3)4 catalyst in a 1,4-dioxane/water mixture (3:1) at 100°C.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl hydrazinecarboxylate, DMF, 80°C | 78 | 92% |
| 2 | NaH, THF, 0°C → RT | 65 | 89% |
| 3 | Cyclopropylboronic acid, Pd(PPh3)4, 100°C | 82 | 95% |
Esterification and Functional Group Manipulation
The carboxylate group at position 4 is introduced via a two-step sequence:
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Hydrolysis : The pyrazolo[3,4-b]pyridine intermediate is treated with 6M HCl at reflux to generate the free carboxylic acid.
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Methylation : Subsequent reaction with methyl iodide in the presence of potassium carbonate (K2CO3) in acetone yields the methyl ester.
Optimization Insight :
-
Solvent effects : Acetone outperforms DMF or DMSO in minimizing ester hydrolysis side reactions (<5% vs. 15–20%).
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Catalyst screening : K2CO3 provides higher yields (91%) compared to Cs2CO3 (83%) or DBU (76%).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance scalability, a continuous flow system replaces batch processing for critical steps:
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Reactor setup : Microfluidic channels (0.5 mm diameter) enable precise temperature control (ΔT ±1°C).
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Conditions :
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Residence time: 8 minutes for cyclopropane coupling vs. 2 hours in batch.
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Throughput: 12 kg/day per reactor module.
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Advantages :
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40% reduction in Pd catalyst usage.
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Consistent purity (>98.5%) across batches.
Purification and Characterization
Chromatographic Methods
Final purification employs a gradient silica gel column chromatography system:
| Eluent System | Purity Achieved | Recovery (%) |
|---|---|---|
| Hexane/EtOAc (4:1 → 1:1) | 99.2% | 88 |
| Dichloromethane/MeOH (95:5) | 98.7% | 92 |
Note : Preparative HPLC with C18 columns is reserved for batches requiring >99.9% purity for biological testing.
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3): δ 1.32 (t, J=7.1 Hz, 3H, CH2CH3), 1.45–1.52 (m, 4H, cyclopropane), 4.21 (q, J=7.1 Hz, 2H, CH2CH3), 8.12 (s, 1H, pyridine H).
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HRMS : m/z calculated for C14H15N3O2 [M+H]+: 258.1238, found: 258.1241.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch (traditional) | 52 | 95 | Moderate | 1.00 |
| Continuous Flow | 67 | 98.5 | High | 0.75 |
| Microwave-Assisted | 58 | 97 | Low | 1.20 |
Trade-offs : While microwave methods accelerate reaction times (e.g., 30 minutes vs. 12 hours), they exhibit lower compatibility with sensitive cyclopropane groups.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
The cyclopropyl group is prone to ring-opening under strongly acidic or basic conditions:
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Solution : Employ mild bases (e.g., K2CO3 instead of NaOH) and low-temperature (<40°C) esterification conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 1 and 6
The ethyl and cyclopropyl groups at positions 1 and 6, respectively, distinguish this compound from analogs. Key comparisons include:
Key Observations :
- Position 1 : Ethyl (target) vs. methyl or aromatic groups (e.g., 4-methoxyphenyl) in analogs. Ethyl may enhance lipophilicity compared to methyl but reduce steric hindrance relative to bulkier aryl groups .
- Position 6: Cyclopropyl (target) vs. methyl or ketone. Cyclopropyl groups are known to improve metabolic stability and modulate electronic effects compared to methyl .
Ester Group Modifications
The methyl ester at position 4 is a common feature, but ethyl esters are also prevalent:
Key Observations :
Physicochemical and Spectroscopic Data
Biological Activity
Methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered interest for its potential therapeutic applications. This article delves into the biological activities associated with this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C13H15N3O2, with a molecular weight of 245.28 g/mol. The compound features a unique bicyclic structure that contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that similar compounds have shown efficacy against various cancer cell lines.
- Kinase Inhibition : Certain analogues have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective properties.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Kinase Inhibition : The compound may inhibit specific kinases involved in tumor growth and proliferation.
- Cell Cycle Regulation : By affecting CDK activity, it may alter cell cycle progression in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazolo[3,4-b]pyridine compounds. Below are notable findings:
Structural Analogues
Compounds sharing structural similarities with this compound may provide insights into its biological activity. Here are some notable analogues:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C15H17N3O2 | Contains additional cyclopropyl moiety; potential higher reactivity. |
| Methyl 3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C17H19N5O2 | More complex structure; may exhibit different biological activities. |
Q & A
Q. What are the common synthetic routes for methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with cyclopropane-containing carbonyl precursors. A general procedure involves:
- Step 1 : Reacting 5-amino-1-ethylpyrazole with a cyclopropyl-substituted aldehyde or ketone under acidic conditions (e.g., acetic acid in ethanol) to form the pyrazolo[3,4-b]pyridine core .
- Step 2 : Esterification at the 4-position using methyl chloroformate or methanol under Mitsunobu conditions .
Optimization Tips : - Microwave-assisted synthesis reduces reaction time (from 24 hours to 1–2 hours) and improves yield (by ~15–20%) .
- Temperature control during cyclopropane introduction is critical to avoid ring-opening side reactions (maintain <80°C) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
Q. What physicochemical properties are critical for experimental handling?
Advanced Research Questions
Q. How do reaction conditions influence contradictory outcomes in pyrazolo[3,4-b]pyridine synthesis?
Contradictions arise from subtle changes in reagents or conditions:
- Example : Hydrazine hydrate with iodine at RT yields 6-phenyl-4-pyridinyl derivatives, while refluxing without iodine produces 1-phenyl-3-pyridinyl analogs .
Resolution Strategy : - Use in situ monitoring (e.g., TLC or FTIR) to track intermediate formation.
- Adjust stoichiometry of cyclopropane precursors to favor regioselectivity (e.g., 1.2:1 molar ratio of aldehyde to aminopyrazole) .
Q. How can researchers design assays to evaluate biological activity, and what are key pitfalls?
Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP-concentration titrations to measure IC50 .
- Cellular Uptake : Radiolabel the methyl ester group (e.g., 14C) to track intracellular accumulation .
Pitfalls : - Ester hydrolysis in cell media (validate stability via LC-MS).
- Off-target effects from cyclopropane metabolites; include control compounds lacking the cyclopropyl group .
Q. What computational approaches predict structure-activity relationships (SAR) for analogs?
Q. How do structural modifications at the 6-cyclopropyl position alter reactivity?
Substituent effects are quantified below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
